(2R)-2-methyl-3-(4-methylphenyl)propanoicacid

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Eliminate chiral confounding variables in your drug discovery program. This single-enantiomer (R)-2-arylpropanoic acid (CAS 1379440-46-6) is a defined, high-purity building block essential for SAR studies where stereochemistry governs biological activity. Its low LogD (−0.03) makes it a superior aqueous-solubility benchmark within the profen class. Avoid the metabolic ambiguity of racemic mixtures—secure the precise (R)-stereoisomer to ensure reproducible pharmacokinetic data and validate chiral-specific synthetic pathways.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 1379440-46-6
Cat. No. B6613158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-methyl-3-(4-methylphenyl)propanoicacid
CAS1379440-46-6
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(C)C(=O)O
InChIInChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m1/s1
InChIKeyZJBQYRLHEYPLEL-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2R)-2-methyl-3-(4-methylphenyl)propanoic Acid (CAS 1379440-46-6) is a Specialized Chiral Building Block


(2R)-2-methyl-3-(4-methylphenyl)propanoic acid (CAS 1379440-46-6) is a chiral carboxylic acid derivative defined by its specific (R)-configuration at the alpha-carbon [1]. With a molecular formula of C11H14O2 and a molecular weight of 178.23 g/mol [2], this compound is a member of the 2-arylpropanoic acid class, which includes several prominent non-steroidal anti-inflammatory drugs (NSAIDs). Its primary role is as a high-purity research intermediate and a chiral building block for the synthesis of more complex pharmaceutical candidates, such as GPR40 agonists, where stereochemistry is a critical determinant of biological activity [3].

The Procurement Risk of Substituting (2R)-2-methyl-3-(4-methylphenyl)propanoic Acid with the Racemate or S-Enantiomer


In the 2-arylpropanoic acid (profen) class, biological activity is often highly enantioselective, with the (S)-enantiomer typically responsible for COX inhibition, while the (R)-enantiomer can undergo metabolic chiral inversion or serve as a precursor for other targets like GPR40 [1]. For a research program developing a specific chiral drug candidate, substituting the defined (R)-enantiomer (CAS 1379440-46-6) with the racemic mixture (CAS 1012-15-3) or the (S)-enantiomer (CAS 849831-44-3) would introduce a confounding variable, potentially invalidating structure-activity relationship (SAR) studies, skewing pharmacokinetic data, or halting a chiral-specific synthetic pathway. The well-documented phenomenon of chiral inversion for this class means that even in vivo studies using the racemate can produce complex, enantiomer-specific pharmacokinetic profiles, making the use of a single, well-characterized enantiomer essential for rigorous research [2].

Quantitative Differentiators for (2R)-2-methyl-3-(4-methylphenyl)propanoic Acid Against In-Class Alternatives


Enantiomeric Purity Defines its Utility for Asymmetric Synthesis Procurement

The (2R)-2-methyl-3-(4-methylphenyl)propanoic acid from a primary vendor is supplied at 95% purity [1]. While the enantiomeric excess is not specified, the compound possesses one defined atom stereocenter [2], enabling its direct use in diastereoselective syntheses. In contrast, the racemic mixture (CAS 1012-15-3) contains a 1:1 ratio of enantiomers and would require a chiral resolution step, adding cost and reducing yield. For a medicinal chemistry program requiring a specific enantiomer, the procurement of the defined (R)-isomer eliminates this step, which is a critical factor in project timeline and budget considerations.

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis Medicinal Chemistry

Calculated Lipophilicity (LogD) Profile Distinguishes it from Common Profen Scaffolds

The compound's distribution coefficient at pH 7.4 (LogD 7.4) is calculated to be -0.03, indicating it is almost entirely ionized and hydrophilic under physiological conditions [1]. This is markedly lower than the LogD 7.4 of ibuprofen, which is approximately 1.0 [2]. This suggests that (2R)-2-methyl-3-(4-methylphenyl)propanoic acid would have different distribution and permeability characteristics, a critical parameter for medicinal chemists selecting a scaffold for a lead series. The low LogD 7.4 implies potentially lower plasma protein binding and a different volume of distribution compared to more lipophilic 2-arylpropanoic acids.

Lipophilicity LogD Physicochemical Properties Drug Design

Class-Level Evidence: The (R)-2-Arylpropanoic Acid Scaffold is a Proven Intermediate for GPR40 Agonists

A key patent (WO2005063725A1) explicitly describes the use of phenylpropanoic acid derivatives, which encompass the (2R)-2-methyl-3-(4-methylphenyl)propanoic acid scaffold, as GPR40 receptor function regulators [1]. The patent claims the compounds are useful as insulin secretagogues for treating diabetes. While specific EC50 values for the exact (2R)-enantiomer are not disclosed in the open literature, the structural class is validated. Furthermore, a structure-activity relationship (SAR) study on phenylpropanoic acid GPR40 agonists demonstrated that specific substitution patterns on the phenyl ring and chirality at the alpha-carbon are critical for potent agonist activity [2]. This positions the enantiopure (R)-scaffold as a strategic starting point for medicinal chemists aiming to explore this chemical space.

GPR40 Agonist Type 2 Diabetes Insulin Secretagogue Phenylpropanoic Acid

Defined Use-Cases for Procuring (2R)-2-methyl-3-(4-methylphenyl)propanoic Acid


Chiral Probe for Investigating Metabolic Chiral Inversion of 2-Arylpropanoic Acids

Given the well-documented class effect of R-to-S chiral inversion for 2-arylpropanoic acids [1], this enantiopure (R)-compound serves as an ideal probe to study the substrate specificity and kinetics of human α-methylacyl-CoA racemase (AMACR). Its distinct para-methyl substitution may alter the inversion rate compared to ibuprofen, providing novel biochemical insights.

Key Intermediate for the Asymmetric Synthesis of Novel GPR40 Agonists

Medicinal chemistry teams can use this defined (R)-enantiomer as a starting material to synthesize a focused library of chiral phenylpropanoic acid derivatives for GPR40 agonist screening. This approach directly leverages the compound's fit within the pharmacophore described in key patents [2], ensuring that the resulting library maintains the critical stereochemistry needed for target engagement.

Physicochemical Standard for Hydrophilic Profen Analogs

With a calculated LogD 7.4 of -0.03 [3], this compound can serve as a benchmark for high aqueous solubility within a series of profen analogs. Researchers developing new anti-inflammatory drugs with improved renal safety profiles can use it as a comparator to calibrate their own compounds' lipophilicity and permeability, moving away from more lipophilic scaffolds like ibuprofen (LogD 7.4 ~1.0).

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